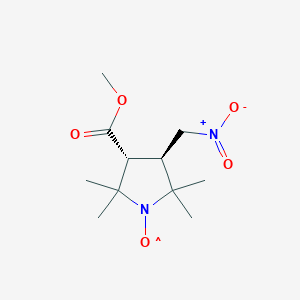
Fluoro2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoro2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside is a synthetic compound used primarily in organic synthesis. It is a derivative of mannose, a simple sugar, and is characterized by the presence of fluorine atoms and acetyl groups. This compound is valuable in various research fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluoro2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside typically involves the acetylation of 2-deoxy-2-fluoro-D-mannose. The process begins with the fluorination of mannose derivatives, followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often include maintaining a low temperature to prevent decomposition and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity. The final product is purified through crystallization or chromatography techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Fluoro2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of acetyl groups.
Oxidation/Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: The primary product is 2-deoxy-2-fluoro-D-mannose.
Oxidation/Reduction: Products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Fluoro2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential in drug development and as a diagnostic tool.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Fluoro2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside involves its interaction with specific enzymes and molecular targets. The fluorine atoms enhance its reactivity and stability, allowing it to participate in various biochemical pathways. The compound can inhibit or modify enzyme activity, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose
- 1,3,4-Tri-O-acetyl-2-deoxy-2-fluoro-L-fucose
Uniqueness
Fluoro2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside is unique due to its specific structural configuration and the presence of both fluorine atoms and acetyl groups. This combination imparts distinct chemical properties, making it valuable for targeted research applications.
Properties
IUPAC Name |
(3,4-diacetyloxy-5-fluoro-6-fluorooxyoxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O8/c1-5(15)18-4-8-10(19-6(2)16)11(20-7(3)17)9(13)12(21-8)22-14/h8-12H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLPZFZJMLFGBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OF)F)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)


![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B1139782.png)


